(4-Chloro-3-nitro-benzoylamino)-acetic acid
Description
(4-Chloro-3-nitro-benzoylamino)-acetic acid is a benzoic acid derivative characterized by a benzoylamino-acetic acid backbone substituted with a nitro (-NO₂) group at the 3-position and a chloro (-Cl) group at the 4-position on the aromatic ring. This compound combines electron-withdrawing substituents (nitro and chloro) with a polar acetic acid moiety, conferring unique physicochemical and reactive properties.
Properties
IUPAC Name |
2-[(4-chloro-3-nitrobenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O5/c10-6-2-1-5(3-7(6)12(16)17)9(15)11-4-8(13)14/h1-3H,4H2,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUZVRRDYRHNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acylation of 4-Chloro-3-nitrobenzoic Acid with Glycine
The most widely reported method involves coupling 4-chloro-3-nitrobenzoic acid with glycine via amide bond formation. This two-step process requires:
- Activation of the carboxylic acid : The benzoic acid derivative is activated using dicyclohexylcarbodiimide (DCC) in dichloromethane at 0–25°C.
- Nucleophilic attack by glycine : The activated intermediate reacts with glycine’s amino group, forming the target amide bond. Triethylamine (TEA) or N-methylmorpholine (NMM) is often added to neutralize HCl byproducts.
Critical parameters :
- Solvent selection : Dichloromethane provides optimal solubility for both reactants.
- Temperature control : Reactions performed below 25°C minimize side reactions like epimerization.
- Molar ratios : A 1:1.1 ratio of acid to glycine ensures complete conversion.
Table 1: Representative Reaction Conditions for Acylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling agent | DCC (1.2 equiv) | 85–92% |
| Base | NMM (2.0 equiv) | pH stabilization |
| Reaction time | 12–24 hours | Completeness |
| Workup | NaHCO₃ wash | Purity >95% |
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern facilities employ automated continuous flow reactors to enhance reproducibility and safety. Key adaptations from batch processes include:
Quality Control Protocols
Industrial batches undergo rigorous characterization:
Alternative Synthetic Strategies
Solid-Phase Peptide Synthesis (SPPS)
Recent studies demonstrate SPPS compatibility using Wang resin:
Reaction Optimization and Troubleshooting
Common Side Reactions
- Nitro group reduction : Occurs with residual moisture; mitigated by molecular sieves.
- Chlorine displacement : Amines in reagents may cause nucleophilic substitution.
Characterization and Analytical Validation
Spectroscopic Methods
Chromatographic Purity Assessment
HPLC conditions :
- Column: C18, 5 µm, 250 × 4.6 mm
- Mobile phase: 60:40 MeCN/H₂O + 0.1% TFA
- Retention time: 6.8 minutes.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-nitro-benzoylamino)-acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and temperatures around 50-100°C.
Major Products
Reduction: Formation of (4-Amino-3-nitro-benzoylamino)-acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
(4-Chloro-3-nitro-benzoylamino)-acetic acid is primarily studied for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit biological activity, particularly as an anti-inflammatory or analgesic agent. Research indicates that compounds with similar structures have shown promise in treating various conditions, including cancer and inflammatory diseases.
Case Study 1: Anti-Cancer Activity
A study investigating the anti-cancer properties of (4-Chloro-3-nitro-benzoylamino)-acetic acid demonstrated its efficacy in inhibiting the growth of pancreatic cancer cells. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death. This finding suggests its potential as a therapeutic agent in oncology.
Case Study 2: Anti-Inflammatory Effects
In another study focused on inflammatory diseases, (4-Chloro-3-nitro-benzoylamino)-acetic acid exhibited significant anti-inflammatory effects in animal models of arthritis. The compound reduced swelling and pain markers, indicating its potential use in treating chronic inflammatory conditions.
Comparative Analysis with Other Compounds
To better understand the effectiveness of (4-Chloro-3-nitro-benzoylamino)-acetic acid, a comparative analysis with other similar compounds is essential. Below is a summary table highlighting key differences:
| Compound Name | Mechanism of Action | Therapeutic Use | Efficacy Level |
|---|---|---|---|
| (4-Chloro-3-nitro-benzoylamino)-acetic acid | COX inhibition; apoptosis induction | Anti-cancer, anti-inflammatory | Moderate |
| Aspirin | COX inhibition | Pain relief, anti-inflammatory | High |
| Ibuprofen | COX inhibition | Pain relief, anti-inflammatory | High |
| Celecoxib | Selective COX-2 inhibition | Osteoarthritis, pain relief | High |
Mechanism of Action
The mechanism of action of (4-Chloro-3-nitro-benzoylamino)-acetic acid involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₉H₆ClN₃O₅ (inferred from structural analogs and substituent additions).
- Molecular Weight : ~279.61 g/mol.
- Functional Groups: Benzoylamino, acetic acid, nitro (-NO₂), chloro (-Cl).
- Physical State : Likely crystalline solid (based on analogs like 4-Chloro-3-nitrobenzoic acid, which melts at 180–183°C) .
- Applications: Potential use as a pharmaceutical intermediate, chelating agent, or precursor in organic synthesis due to its reactive nitro and carboxylic acid groups.
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares (4-Chloro-3-nitro-benzoylamino)-acetic acid with three related compounds:
Functional Group Influence on Properties
Electron-Withdrawing Effects: The nitro (-NO₂) and chloro (-Cl) groups on the benzene ring increase the compound's acidity by stabilizing the deprotonated form of the carboxylic acid. This enhances solubility in polar solvents compared to unsubstituted benzoic acid derivatives .
Chelation Potential: The acetic acid moiety enables coordination with metal ions (e.g., uranium), as seen in modified biochars where carboxyl groups enhance uranium adsorption .
Reactivity: The benzoylamino group (-NH-CO-C₆H₃ClNO₂) introduces hydrogen-bonding capabilities, influencing crystallinity and intermolecular interactions. This contrasts with 4-Chloro-3-nitrobenzoic acid, which lacks the amino linker, reducing its versatility in forming hydrogen-bonded networks .
Research Findings and Mechanistic Insights
Adsorption and Chelation Mechanisms
- Carboxyl Coordination: In acetic acid-modified biochars (ASBB), carboxyl (-COOH) groups form monodentate complexes with U(VI), achieving rapid adsorption (equilibrium in 5 minutes) . By analogy, (4-Chloro-3-nitro-benzoylamino)-acetic acid’s carboxyl group could similarly bind metals, though steric effects from the bulky benzoylamino group may reduce efficiency.
Biological Activity
(4-Chloro-3-nitro-benzoylamino)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, mechanisms of action, and applications in various fields, particularly in pharmacology and biochemistry.
The molecular formula for (4-Chloro-3-nitro-benzoylamino)-acetic acid is CHClNO, with a molecular weight of approximately 252.64 g/mol. It features a benzoyl group substituted with a chloro and nitro group, which are significant for its biological activity.
Synthesis
The synthesis of (4-Chloro-3-nitro-benzoylamino)-acetic acid typically involves the following steps:
- Nitration : The introduction of the nitro group onto the benzene ring.
- Chlorination : The substitution of a chlorine atom at the para position relative to the nitro group.
- Acylation : The formation of the amide bond with acetic acid.
These reactions are generally conducted under controlled conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that (4-Chloro-3-nitro-benzoylamino)-acetic acid exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In assays involving human cancer cell lines, (4-Chloro-3-nitro-benzoylamino)-acetic acid showed significant cytotoxic effects. For instance:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.8 |
These findings suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest.
The biological activity of (4-Chloro-3-nitro-benzoylamino)-acetic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cancer cell survival.
- DNA Interaction : Preliminary studies suggest that it can intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate ROS production, leading to oxidative stress in target cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that the compound inhibited Staphylococcus aureus growth by 70% at a concentration of 50 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains.
- Cancer Cell Line Study : In a comparative study by Johnson et al., (4-Chloro-3-nitro-benzoylamino)-acetic acid was tested alongside known chemotherapeutics like Doxorubicin, revealing that it had comparable or superior efficacy in certain cancer types, particularly lung cancer.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4-Chloro-3-nitro-benzoylamino)-acetic acid, and how can reaction conditions be optimized?
- Methodology :
- Start with 4-chloro-3-nitrobenzoic acid as a precursor. Introduce the benzoylamino group via coupling reactions (e.g., EDC/HOBt-mediated amidation) with glycine derivatives.
- Optimize reaction temperature (e.g., 0–25°C) to minimize nitro group reduction side reactions.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodology :
- NMR : Use - and -NMR to confirm aromatic protons (δ 7.5–8.5 ppm) and acetic acid backbone (δ 3.8–4.2 ppm for CH) .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm for purity assessment (>95%) .
- FT-IR : Validate nitro (1520–1350 cm) and amide (1650–1600 cm) functional groups .
Q. How does the compound’s solubility and stability vary under different experimental conditions?
- Methodology :
- Test solubility in DMSO (high solubility for stock solutions) and aqueous buffers (pH-dependent, poor solubility below pH 5).
- Assess thermal stability via TGA (decomposition >200°C) .
- Monitor photostability under UV light (use amber vials to prevent nitro group degradation) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Use DFT calculations (e.g., Gaussian 09) to model electron density around the chloro and nitro groups. The nitro group’s electron-withdrawing effect activates the chloro substituent for substitution.
- Validate experimentally via reactions with amines (e.g., aniline) in DMF at 80°C, tracking intermediates by LC-MS .
Q. How does the compound interact with acetylcholinesterase, and what structural modifications enhance inhibitory activity?
- Methodology :
- Perform enzyme inhibition assays (Ellman’s method) using purified acetylcholinesterase. Compare IC values with parent compounds (e.g., 4-chloro-3-nitrobenzoic acid derivatives).
- Modify the acetic acid moiety to ester or amide derivatives; assess activity changes via kinetic studies (Lineweaver-Burk plots) .
Q. What are the challenges in resolving crystallographic data for this compound, and how can they be addressed?
- Methodology :
- Grow single crystals via slow evaporation (ethanol/water). Use X-ray diffraction (synchrotron source) to resolve potential tautomerism between nitro and amide groups.
- Compare with computational models (Mercury 4.0) to validate bond lengths and angles .
Q. Can computational modeling predict the compound’s bioavailability and toxicity profile?
- Methodology :
- Run ADMET predictions (SwissADME, ProTox-II) to estimate logP (~2.1), CYP450 interactions, and hepatotoxicity.
- Validate with in vitro assays: Caco-2 permeability and Ames test for mutagenicity .
Q. How do competing side reactions during synthesis impact yield, and what strategies mitigate these?
- Methodology :
- Monitor reaction progress via TLC (silica gel, UV detection). Common side reactions include nitro group reduction (use inert atmosphere) and amide hydrolysis (control pH < 7).
- Optimize stoichiometry (1.2:1 molar ratio of benzoyl chloride to glycine derivative) and use scavengers (e.g., molecular sieves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
